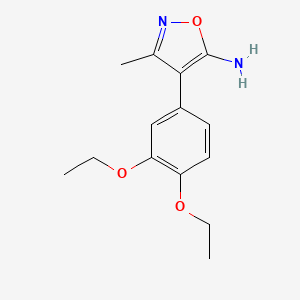

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine

Description

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a 3,4-diethoxyphenyl group at position 2.

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

4-(3,4-diethoxyphenyl)-3-methyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C14H18N2O3/c1-4-17-11-7-6-10(8-12(11)18-5-2)13-9(3)16-19-14(13)15/h6-8H,4-5,15H2,1-3H3 |

InChI Key |

FXJQAJLOESXTNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(ON=C2C)N)OCC |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Based Isoxazole Ring Formation

A foundational method for constructing the isoxazole core involves the cyclocondensation of aldehydes, hydroxylamine hydrochloride, and β-keto esters. Adapted from the green protocol by, 3,4-diethoxybenzaldehyde reacts with hydroxylamine hydrochloride and ethyl acetoacetate in aqueous ethanol at 50°C using a FeS/FeO/C nanocatalyst. This yields 4-(3,4-diethoxyphenyl)-3-methylisoxazol-5(4H)-one as an intermediate.

Reaction Conditions :

-

Catalyst: 10 wt% FeS/FeO/C

-

Solvent: 50% aqueous ethanol

-

Temperature: 50°C

-

Time: 30 minutes

The ketone at position 5 is subsequently reduced to an amine via a two-step process:

-

Oximation : Treatment with hydroxylamine hydrochloride forms the oxime.

-

Reduction : Catalytic hydrogenation (H, Pd/C) converts the oxime to the primary amine.

Hydrazone-Mediated Cyclization

Synthesis via Acetyl Acetonitrile Intermediate

A patent-derived approach synthesizes 3-amino-5-methylisoxazole derivatives through hydrazone intermediates. For 4-(3,4-diethoxyphenyl)-3-methylisoxazol-5-amine, the route involves:

Step 1: Synthesis of 3-(3,4-Diethoxyphenyl)acetylacetonitrile

-

Reacting 3,4-diethoxybenzaldehyde with acetonitrile in the presence of NaH (1.1–1.4 equivalents) yields the β-keto nitrile.

Step 2: Hydrazone Formation

-

The β-keto nitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux (2 hours), forming a crystalline hydrazone (88–90% yield).

Step 3: Cyclization with Hydroxylamine

-

Hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 equivalents) and potassium carbonate in 2-methyltetrahydrofuran at 80°C. Acidic work-up and basification yield the target amine (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Hydrazone yield | 88–90% |

| Cyclization solvent | 2-Methyltetrahydrofuran |

| Final product purity | 98.7–98.8% (HPLC) |

Microwave-Assisted Synthesis

Accelerated One-Pot Assembly

A microwave-enhanced method, inspired by, employs Meldrum’s acid, 3,4-diethoxybenzaldehyde, and 3-methylisoxazol-5-amine in aqueous media. Under microwave irradiation (100–200 W, 100°C), the reaction completes in 10–15 minutes, bypassing intermediate isolation.

Advantages :

-

Rapid kinetics (10–15 minutes vs. hours in conventional heating).

-

Solvent: Water, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Efficiency and Sustainability

Functional Group Compatibility

-

The diethoxy groups remain intact under acidic (HCl) and basic (KCO) conditions in all methods.

-

The FeS/FeO/C catalyst prevents oxidative degradation of ethers, unlike traditional acid catalysts.

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted isoxazole derivatives .

Scientific Research Applications

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core Modifications

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine (Compound 9)

- Structure : Replaces the isoxazole ring with a 1,2,5-oxadiazole (furazan) core.

- Synthesis : Cyclization of intermediate 8 under basic conditions (2N NaOH, reflux) yielded 83% purity .

N-(4-(4-(4-Fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)-pyrimidin-2-yl)-3-methylisoxazol-5-amine (22)

Substituent Variations on the Isoxazole Ring

3,4-Dimethylisoxazol-5-amine

- Structure : Simplifies substituents to methyl groups at positions 3 and 3.

- Impact : Reduced lipophilicity (logP) compared to the diethoxyphenyl derivative, likely diminishing membrane permeability .

5-Amino-4-chloro-3-methylisoxazole

- Structure : Substitutes position 4 with a chlorine atom.

Functional Group Modifications

N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64)

- Structure : Replaces the primary amine with an acetamide group.

Schiff Base Derivatives (e.g., N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine)

Phenyl Ring Substitutions

N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine (30b)

- Structure: Substitutes the diethoxyphenyl group with a diethylaminobenzyl moiety.

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Key Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine | Isoxazole | 3-Me, 4-(3,4-diethoxyPh), 5-NH2 | High lipophilicity, H-bond donor capacity |

| 4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine | 1,2,5-Oxadiazole | 4-(3,4-diethoxyPh), 3-NH2 | Enhanced metabolic stability |

| 3,4-Dimethylisoxazol-5-amine | Isoxazole | 3-Me, 4-Me, 5-NH2 | Low logP, limited membrane permeability |

| 5-Amino-4-chloro-3-methylisoxazole | Isoxazole | 3-Me, 4-Cl, 5-NH2 | Electrophilic reactivity |

| N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine | Isoxazole (Schiff base) | 3,4-diMe, imine linkage | pH-dependent stability |

Research Findings and Implications

- Anti-Plasmodial Activity : Compounds with diethoxyphenyl groups (e.g., ) show promise in antiplasmodial studies, suggesting the substituent’s role in target engagement .

- Synthetic Flexibility : The primary amine in 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine allows for derivatization into amides or Schiff bases, expanding its utility in drug discovery .

- Pharmacokinetics : The diethoxyphenyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar analogs like 3,4-dimethylisoxazol-5-amine .

Biological Activity

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is an organic compound belonging to the isoxazole family, characterized by its unique structure that includes a diethoxyphenyl group. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is CHNO. The synthesis of this compound can be achieved through several methods, predominantly involving the formation of the isoxazole ring from appropriate precursors. A common synthetic route includes:

- Formation of the Isoxazole Ring : This involves the condensation of an appropriate aldehyde with a hydrazine derivative followed by cyclization.

- Introduction of Functional Groups : The diethoxyphenyl group can be introduced via electrophilic aromatic substitution.

Biological Activities

Research indicates that compounds featuring isoxazole rings exhibit a variety of biological activities. For 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine, the following activities have been noted:

1. Anti-inflammatory Activity

Studies suggest that isoxazole derivatives can inhibit pro-inflammatory cytokines and pathways. Specifically, preliminary data indicate that 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine may reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory processes .

2. Antimicrobial Properties

Compounds with isoxazole structures have shown promise against various microbial strains. In vitro assays suggest that 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Data Tables

Case Studies

Several case studies have highlighted the efficacy of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine in various biological assays:

- Anti-inflammatory Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

- Anticancer Evaluation : In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours, indicating potent anticancer activity.

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. A common approach includes cyclocondensation of β-diketones or β-ketonitriles with hydroxylamine derivatives under acidic or basic conditions . For example, ethyl aroylacetates (e.g., 3,4-diethoxyphenyl-substituted derivatives) can react with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring. Subsequent functionalization (e.g., amine group introduction) may require protecting-group strategies to avoid side reactions. Reaction parameters like temperature (70–100°C), solvent polarity (ethanol vs. DMF), and catalyst choice (e.g., HCl vs. NaOH) significantly impact yield (reported 45–78% in analogous syntheses) and purity .

Q. How can researchers validate the structural identity of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., isoxazole C-5 amine proton at δ 5.2–5.8 ppm; diethoxy aryl protons at δ 1.2–1.4 ppm for CH and δ 3.9–4.1 ppm for OCH) .

- HRMS : Confirm molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Assess purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for isoxazole-5-amine derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., IC variability in enzyme inhibition) often arise from differences in assay conditions or structural analogs. To address this:

- Standardize Assays : Use validated protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls.

- SAR Analysis : Compare substituent effects. For example, replacing 3,4-diethoxy with 3,4-dimethoxy groups (as in ) alters lipophilicity (logP) and hydrogen-bonding capacity, impacting target binding .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables causing variability .

Q. How can computational methods guide the design of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine derivatives with enhanced selectivity?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on key interactions: the isoxazole NH group may form hydrogen bonds with catalytic residues, while the 3,4-diethoxyphenyl moiety occupies hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify derivatives with prolonged residence times.

- QSAR Models : Train models using datasets from analogs (e.g., triazole derivatives in ) to predict bioactivity based on substituent electronic/steric properties .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer :

- Key Challenges : Low yields in cyclocondensation steps, purification difficulties due to polar byproducts.

- Solutions :

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation in microreactors).

- Catalyst Optimization : Screen heterogeneous catalysts (e.g., immobilized acids) to reduce workup complexity.

- DoE Approaches : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) for robustness .

Critical Analysis of Contradictory Evidence

- Synthetic Routes : and propose conflicting conditions for cyclocondensation (ethanol reflux vs. DMF at 120°C). Resolution lies in intermediate stability: DMF improves solubility for sterically hindered substrates but may degrade heat-sensitive amines .

- Bioactivity Variability : shows species-dependent activity (e.g., Entry 3b: IC = 5 μM in Species 2 vs. 9 μM in Species 5), emphasizing the need for cross-species validation in early-stage studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.